2-Chloro-4-fluoro-1-vinylbenzene
Overview
Description
2-Chloro-4-fluoro-1-vinylbenzene is an organic compound with the molecular formula C8H6ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the fourth position, and a vinyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-vinylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution reactions with electrophiles such as chlorine and fluorine under controlled conditions. The reaction typically involves the use of catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the desired substituents onto the benzene ring . This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with reagents like hydrogen halides (HX) and halogens (X2).
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Halogenation: 2-Chloro-4-fluoro-1-bromobenzene.
Nitration: 2-Chloro-4-fluoro-1-nitrobenzene.
Sulfonation: 2-Chloro-4-fluoro-1-sulfonylbenzene.
Scientific Research Applications
2-Chloro-4-fluoro-1-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: Similar structure but with a methyl group instead of a vinyl group.
2-Chloro-4-fluorobenzene: Lacks the vinyl group, making it less reactive in addition reactions.
2-Chloro-4-fluoro-1-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Chloro-4-fluoro-1-vinylbenzene is unique due to the presence of both chlorine and fluorine atoms, along with a vinyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-chloro-1-ethenyl-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINMXOBLUKGTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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